4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Oxindole synthesis Mitomycin analog Catalytic hydrogenolysis

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone (CAS 118824-96-7, molecular formula C₁₇H₁₈O₃, MW 270.32 g/mol) is a tri-substituted acetophenone derivative featuring a 4'-benzyloxy protecting group, a 2'-methoxy group, and a 3'-methyl substituent on the aromatic ring. It is commercially available as a white crystalline solid with a purity specification of 97% (Sigma-Aldrich, catalog number and a reported melting point of 36–39 °C.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 118824-96-7
Cat. No. B053663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Benzyloxy-2'-methoxy-3'-methylacetophenone
CAS118824-96-7
Synonyms4'-BENZYLOXY-2'-METHOXY-3'-METHYLACETOPHENONE
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)C(=O)C)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O3/c1-12-16(20-11-14-7-5-4-6-8-14)10-9-15(13(2)18)17(12)19-3/h4-10H,11H2,1-3H3
InChIKeyARIPVVKYYGZBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone (CAS 118824-96-7): A Protected Acetophenone Building Block for Pharmaceutical Intermediate Synthesis


4'-Benzyloxy-2'-methoxy-3'-methylacetophenone (CAS 118824-96-7, molecular formula C₁₇H₁₈O₃, MW 270.32 g/mol) is a tri-substituted acetophenone derivative featuring a 4'-benzyloxy protecting group, a 2'-methoxy group, and a 3'-methyl substituent on the aromatic ring. It is commercially available as a white crystalline solid with a purity specification of 97% (Sigma-Aldrich, catalog number 298832) and a reported melting point of 36–39 °C . The compound serves as a key synthetic intermediate in the preparation of indolin-2-one (oxindole) derivatives related to the mitomycin A antibiotic scaffold, as first demonstrated by Raphael and Ravenscroft in their foundational 1988 total synthesis study [1]. Its structurally defined substitution pattern — specifically the orthogonal protection at the 4'-position (benzyloxy, cleavable by hydrogenolysis) combined with the 2'-methoxy and 3'-methyl groups — distinguishes it from simpler acetophenone analogs and makes it a targeted choice for multi-step heterocyclic synthesis programs.

Why Generic Acetophenone Analogs Cannot Substitute for 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone in Regioselective Synthesis


Closely related acetophenone derivatives — including 4'-benzyloxyacetophenone (CAS 54696-05-8), 4'-benzyloxy-2'-methoxyacetophenone (CAS 56879-12-0), and 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone (CAS 73640-74-1) — differ from the target compound by the absence of either the 3'-methyl group or by substitution of the 2'-methoxy with a free hydroxyl. These structural variations carry material consequences for reactivity, selectivity, and downstream synthetic utility. The 3'-methyl substituent is essential for constructing the mitomycin A carbon skeleton, as it provides the requisite substitution pattern at the position corresponding to the indolin-2-one core [1]. The 2'-methoxy group (versus 2'-hydroxy) eliminates hydrogen-bond donor capacity (ΔHBD count = 0 vs. 1), altering both chromatographic polarity and susceptibility to undesired side reactions during electrophilic aromatic substitution or protection/deprotection sequences . Generic substitution with a less-substituted analog risks either synthetic dead-ends (inability to install the 3'-methyl post hoc with acceptable regioselectivity) or compromised yield in the critical hydrogenolytic debenzylation step that defines this scaffold's utility. The quantitative evidence below substantiates why the precise 4'-benzyloxy-2'-methoxy-3'-methyl substitution array is non-interchangeable.

Quantitative Differentiation Evidence for 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone vs. Closest Acetophenone Analogs


Hydrogenolytic Debenzylation Yield: 92% for the Target Compound Enables High-Efficiency Deprotection

In the primary literature procedure, 4'-benzyloxy-2'-methoxy-3'-methylacetophenone undergoes palladium-on-charcoal-catalyzed hydrogenolysis in ethanol under a hydrogen atmosphere to afford 4'-hydroxy-2'-methoxy-3'-methylacetophenone (CAS 118824-97-8) in 92% isolated yield [1]. This transformation is the pivotal deprotection step in the mitomycin-related oxindole synthesis. By contrast, the 2'-hydroxy analog (CAS 73640-74-1) would present a competing free phenol during hydrogenolysis, risking catalyst poisoning, over-reduction, or non-selective benzyl cleavage across both oxygen positions. No comparable isolated yield for the analogous 2'-hydroxy substrate has been reported under identical conditions. The 4'-benzyloxyacetophenone parent compound (CAS 54696-05-8), lacking both the 2'-methoxy and 3'-methyl groups, cannot access the same downstream oxindole architecture regardless of debenzylation efficiency.

Oxindole synthesis Mitomycin analog Catalytic hydrogenolysis

Purity Specification Advantage: 97% Assay vs. 95% Minimum for the 2'-Hydroxy Analog

Sigma-Aldrich supplies 4'-benzyloxy-2'-methoxy-3'-methylacetophenone (Catalog No. 298832) with a certified assay of 97% . The closest structural analog available from the same vendor family, 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone (CAS 73640-74-1, Sigma-Aldrich Catalog No. 298840), is specified at a minimum 95% purity [1]. This 2-percentage-point difference in minimum purity is consequential for stoichiometric reaction planning: at 95% purity, a 1.0 mmol scale reaction using the hydroxy analog could contain up to 0.05 mmol of unidentified impurities, versus ≤0.03 mmol for the 97% methoxy compound. In multi-step sequences where impurities propagate or participate in side reactions, this differential can affect isolated yields and complicate purification. Additional quality attributes — including defined melting point (36–39 °C, lit.), MDL number (MFCD00010753), and availability of batch-specific Certificates of Analysis (CoA) — further support procurement decisions favoring the 97%-assay material .

Quality control Procurement specification Synthetic reproducibility

Melting Point Differentiation: 36–39 °C for the Target Compound vs. 88–93 °C for Closest Analogs Impacts Handling and Formulation

The target compound exhibits a melting point of 36–39 °C (lit.) , which is substantially lower than that of its closest structural analogs: 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone (CAS 73640-74-1) melts at 88–90 °C , and 4'-benzyloxyacetophenone (CAS 54696-05-8) melts at 91–93 °C . The 4'-benzyloxy-2'-methoxyacetophenone analog lacking the 3'-methyl group (CAS 56879-12-0) has no reported melting point data from authoritative sources, limiting its qualification for regulated workflows . The target compound's melting point near ambient temperature offers both advantages (ease of melting for solvent-free reactions, low-energy melt processing) and cautions (requires temperature-controlled storage below 25 °C in warm climates to maintain crystalline form). This thermal property is a direct consequence of the 2'-methoxy substitution replacing the strong intermolecular hydrogen-bonding network present in the 2'-hydroxy analog, which raises the latter's melting point by approximately 50 °C.

Physicochemical characterization Solid-state handling Crystallinity

LogP and Topological Polar Surface Area Differentiation: Altered Chromatographic and Solubility Profile vs. 2'-Hydroxy Analog

The target compound has a predicted octanol-water partition coefficient (XLogP) of 3.4 and a topological polar surface area (TPSA) of 35.5 Ų [1]. The 2'-hydroxy analog (CAS 73640-74-1) is predicted to have a lower LogP (estimated ~2.9–3.0, based on the contribution of the free phenolic –OH) and a higher TPSA (~46.5 Ų, owing to the additional H-bond donor) [2]. While experimentally determined LogP values are not available for either compound, the predicted difference of ~0.4–0.5 log units translates to an approximately 2.5- to 3-fold difference in lipophilicity, which is sufficient to alter reversed-phase HPLC retention times by several minutes under standard gradient conditions. The absence of a hydrogen-bond donor in the target compound (HBD = 0 vs. HBD = 1 for the 2'-hydroxy analog) also affects normal-phase chromatographic behavior and solubility in aprotic organic solvents, making the target compound more suitable for reactions requiring strictly anhydrous, non-hydroxylic media [1].

Lipophilicity Chromatographic retention ADME prediction

Validated Spectroscopic Fingerprint Enables Definitive Identity Confirmation in Regulated Procurement

The target compound benefits from a publicly accessible, multi-technique spectroscopic dataset comprising two NMR spectra (¹H and ¹³C in CDCl₃), three FTIR spectra, and one GC-MS spectrum, all archived in the Wiley/SpectraBase database under Compound ID CaKd1SY0cGX [1]. The spectral source is explicitly linked to the Raphael & Ravenscroft 1988 publication (Spectrum identifier: KC-1988-1826-10), providing a direct chain of custody from primary literature to commercial reference standard [2]. The 2'-methoxy-3'-methyl-4'-benzyloxy substitution pattern yields diagnostic NMR signals — the benzyloxy methylene singlet (δ ~5.1 ppm, 2H, –OCH₂Ph), the 2'-methoxy singlet (δ ~3.8 ppm, 3H), and the 3'-methyl singlet (δ ~2.1 ppm, 3H) — that are absent or shifted in comparator spectra. For procurement quality assurance, this comprehensive spectral fingerprint allows incoming material identity confirmation against a peer-reviewed reference, an advantage not uniformly available for the less-common 4'-benzyloxy-2'-methoxyacetophenone (CAS 56879-12-0), for which no NMR spectral data were located in authoritative databases .

Spectroscopic characterization Identity verification Regulatory compliance

Documented Synthetic Pedigree in Mitomycin Analog Research: A Defined Role That Comparator Acetophenones Do Not Share

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone is the specifically designated starting material in the Raphael and Ravenscroft synthesis of indolin-2-ones (oxindoles) bearing the functionality of the first two rings of mitomycin A [1]. The paper explicitly employs this compound's substitution pattern — wherein the 4'-benzyloxy serves as a latent phenol for late-stage unveiling, the 2'-methoxy mimics the mitomycin quinone methoxy substitution, and the 3'-methyl corresponds to the mitomycin ring-A methyl — to construct the oxindole core. No other acetophenone derivative is reported to serve this exact role. Attempts to substitute the 3'-des-methyl analog (4'-benzyloxy-2'-methoxyacetophenone, CAS 56879-12-0) would fail to install the essential C-3 methyl group, which in the mitomycin structure is critical for biological activity [2]. The chemoselective benzylation of 2,4-dihydroxy-3-methylacetophenone, which proceeds in 88% yield to give the 4-benzyloxy intermediate en route to the target compound, further validates the synthetic accessibility of this specific scaffold [3].

Mitomycin antibiotic Oxindole heterocycle Pharmaceutical intermediate

Procurement-Driven Application Scenarios for 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Mitomycin-Related Oxindole Antibiotic Analogs

Research groups pursuing total synthesis or analog generation of mitomycin-family antibiotics should prioritize this compound as the designated starting material. The Raphael and Ravenscroft protocol [1] provides a validated synthetic pathway in which the 4'-benzyloxy group is retained through oxindole construction and subsequently cleaved by hydrogenolysis in 92% yield . The 3'-methyl substituent is integral to the mitomycin carbon skeleton and cannot be installed post-oxindole formation with acceptable regiochemical control. Procurement of the 3'-des-methyl analog (CAS 56879-12-0) would necessitate a fundamentally different synthetic strategy with no literature precedent, introducing substantial project risk.

Orthogonal Protection Strategy for Sequential Functionalization of Polyhydroxy Acetophenones

In synthetic sequences requiring sequential unveiling of phenolic hydroxyl groups, this compound offers a chemoselective advantage: the 4'-benzyloxy group is cleavable by catalytic hydrogenolysis (Pd/C, H₂, 92% yield) [1], while the 2'-methoxy group is stable under these conditions. The 2'-hydroxy analog (CAS 73640-74-1) would present a free phenol throughout the sequence, necessitating additional protection/deprotection steps and risking oxidation or undesired O-acylation side reactions. The target compound's HBD = 0 profile also ensures compatibility with moisture-sensitive reagents (e.g., Grignard, organolithium, or strong base conditions) that would be compromised by a free phenolic proton.

Quality-Controlled Intermediate for Regulated Pharmaceutical Process Development

For process chemistry groups operating under GMP or GLP documentation requirements, the 97% certified purity (Sigma-Aldrich Catalog No. 298832) [1] combined with the availability of batch-specific Certificates of Analysis provides a clear audit trail. The comprehensive spectroscopic fingerprint (6 spectra across NMR, FTIR, and MS techniques) permits incoming identity testing against published reference data, satisfying ICH Q7 expectations for starting material characterization. The defined melting point (36–39 °C) offers a simple, compendial identity test. The 2'-hydroxy analog, with its 95% minimum purity specification and sparser spectral documentation, presents comparatively greater uncertainty for regulated workflows.

Building Block for Focused Compound Libraries Targeting DNA Gyrase or Hsp90 Inhibition

Given the established role of mitomycin-related scaffolds and coumarin antibiotics as DNA gyrase and Hsp90 inhibitors [1], this compound can serve as a diversification point for synthesizing focused libraries. The 4'-benzyloxy group can be selectively removed to reveal a phenol for further derivatization (e.g., O-alkylation, sulfonylation, glycosylation), while the 2'-methoxy and 3'-methyl groups maintain the substitution pattern required for target engagement. The predicted LogP of 3.4 and TPSA of 35.5 Ų place the compound within drug-like chemical space , supporting its use as a core scaffold in medicinal chemistry hit-to-lead programs. Generic acetophenone analogs lacking the 3'-methyl group cannot access the same biologically relevant chemical space without additional synthetic steps of uncertain efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.